Product packaging for Caesium butanoate(Cat. No.:CAS No. 38869-25-9)

Caesium butanoate

Cat. No.: B14663278
CAS No.: 38869-25-9
M. Wt: 220.00 g/mol
InChI Key: JARYTYXPZYEALC-UHFFFAOYSA-M
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Description

Contextual Significance of Caesium Butanoate within Alkali Metal Carboxylates

Alkali metal carboxylates are a class of compounds that have found extensive use as catalysts and reagents in organic synthesis. nottingham.ac.ukresearchgate.netmdpi.com They are recognized for their efficiency in promoting various chemical transformations, including polymerization reactions and carbon-carbon bond-forming reactions. nottingham.ac.ukresearchgate.netmdpi.com The utility of these salts often depends on the nature of both the alkali metal cation and the carboxylate anion.

The "caesium effect," a term used to describe the often-enhanced reactivity and solubility of caesium salts compared to their lighter alkali metal counterparts, is a key factor in their application. torontech.com Caesium carboxylates, including this compound, often exhibit greater solubility in organic solvents than the corresponding sodium or potassium salts. torontech.com This increased solubility can lead to higher reaction yields, shorter reaction times, and milder reaction conditions. torontech.com

Foundational Research on Caesium Carboxylates and Related Chemical Entities

Early investigations into caesium carboxylates laid the groundwork for understanding their fundamental properties. A notable study by Plyushchev, Savel'ev, and Shakhno in 1962 detailed the synthesis of hydrous caesium propionate, butyrate (B1204436), and isovalerate. osti.gov Their work provided initial data on the physicochemical properties of these compounds.

The synthesis of hydrous this compound was achieved, and its properties were characterized. osti.gov This foundational research established key physical constants for this compound, which are summarized in the table below.

Table 1: Physicochemical Properties of Hydrous this compound

Property Value
Refractive Index n = 1.482
Density d = 1.99 g/cm³

Data sourced from Plyushchev et al., 1962. osti.gov

The study also investigated the solubility of these caesium salts in various alcohols, providing insights into their behavior in different solvent environments. osti.gov Furthermore, the thermal stability, along with melting and boiling points, were determined, offering a preliminary understanding of the compound's behavior under thermal stress. osti.gov

Overview of Advanced Research Trajectories Pertaining to this compound

Contemporary research has expanded on the foundational knowledge of caesium carboxylates, exploring their application in more complex and specialized areas of chemistry.

Catalysis: Caesium carboxylates have been employed as catalysts or reagents in various organic reactions. For example, caesium salts of carboxylic acids have been used in highly selective decarboxylative deuteration reactions. rsc.org In these reactions, the use of a caesium salt, as opposed to sodium or potassium salts, led to significantly higher deuterium (B1214612) incorporation. rsc.org While this study used caesium 4-(4-methoxyphenyl)butanoate as a model substrate, the findings highlight the potential of this compound in similar catalytic systems where the "caesium effect" can be leveraged for improved efficiency and selectivity. rsc.org

Materials Science: Caesium-based compounds are integral to the development of various advanced materials. Caesium formate (B1220265), a related carboxylate, is used as a precursor for caesium tin iodide (CsSnI₃), a perovskite material with applications in photovoltaics. americanelements.com Although direct applications of this compound in materials science are not extensively documented, its role as a potential precursor for caesium-containing materials remains an area of interest. The thermal decomposition of metal carboxylates is a common route to producing metal oxides or other functional materials. For instance, the thermal decomposition of cerium(III) butanoate has been studied, revealing a process that proceeds through intermediate oxycarbonate phases to ultimately form cerium oxide. researchgate.net A similar decomposition pathway could be envisioned for this compound, potentially yielding caesium oxide, a component in various catalytic and electronic materials.

Thermal Analysis: The thermal behavior of alkali metal carboxylates is a subject of ongoing research. Studies on the thermal decomposition of potassium butanoate have shown complex phase behavior, including solid-solid transitions and the formation of liquid crystal phases before decomposition. acs.orgacs.org Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are key techniques used to investigate these transitions. torontech.comacs.orgacs.org Research on the binary phase diagram of rubidium and lithium butanoates further illustrates the intricate thermal properties of this class of compounds. researchgate.net Understanding the precise thermal decomposition mechanism of this compound is crucial for its potential use as a precursor in materials synthesis, and further detailed thermal analysis studies would be beneficial.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7CsO2 B14663278 Caesium butanoate CAS No. 38869-25-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38869-25-9

Molecular Formula

C4H7CsO2

Molecular Weight

220.00 g/mol

IUPAC Name

cesium;butanoate

InChI

InChI=1S/C4H8O2.Cs/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

JARYTYXPZYEALC-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)[O-].[Cs+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Caesium Butanoate and Analogous Salts

The synthesis of this compound can be achieved through several straightforward and reliable methods, primarily centered around acid-base chemistry.

Direct Salt Formation from Butanoic Acid and Cesium Sources

The most common and direct method for preparing this compound is through the acid-base neutralization reaction between butanoic acid and a suitable caesium source. This approach is favored for its simplicity and high atom economy. Common caesium sources for this reaction include caesium hydroxide (B78521) and caesium carbonate.

The reaction with caesium hydroxide (CsOH) is a classic neutralization reaction, yielding this compound and water as the sole byproduct. The reaction is typically carried out in a suitable solvent, such as water or an alcohol, and proceeds rapidly to completion.

Reaction Scheme:

CH₃CH₂CH₂COOH + CsOH → CH₃CH₂CH₂COOCs + H₂O

Alternatively, caesium carbonate (Cs₂CO₃) can be used as the base. In this case, the reaction produces this compound, water, and carbon dioxide. This method is also highly efficient, with the evolution of carbon dioxide gas driving the reaction to completion.

Reaction Scheme:

2 CH₃CH₂CH₂COOH + Cs₂CO₃ → 2 CH₃CH₂CH₂COOCs + H₂O + CO₂

The choice of caesium source may depend on factors such as cost, availability, and the desired purity of the final product. Both methods are effective for the laboratory-scale and industrial-scale production of this compound.

Table 1: Comparison of Common Cesium Sources for Direct Salt Formation

Cesium SourceChemical FormulaMolar Mass ( g/mol )ByproductsReaction Conditions
Caesium HydroxideCsOH149.91WaterTypically aqueous or alcoholic solution, room temperature or gentle heating
Caesium CarbonateCs₂CO₃325.82Water, Carbon DioxideAqueous or alcoholic solution, reaction is driven by CO₂ evolution

Exploration of Alternative Synthetic Routes

Beyond direct acid-base neutralization, alternative synthetic pathways to this compound have been explored, offering potential advantages in specific contexts, such as in the preparation of anhydrous salts or when starting from different precursors.

One such alternative is the use of ion exchange chromatography . In this method, a resin loaded with caesium ions is treated with a solution of butanoic acid or a soluble butanoate salt (e.g., sodium butanoate). The caesium ions on the resin are exchanged for the other cations in the solution, resulting in the formation of this compound in the eluent. This technique is particularly useful for preparing high-purity this compound and for situations where the direct neutralization reaction might be problematic.

Another potential, though less common, route involves transmetalation reactions . This could, in principle, involve the reaction of a butanoate salt of a less electropositive metal with a caesium-containing organometallic or inorganic compound. However, due to the high electropositivity of caesium, such reactions are less favorable and not typically employed for the synthesis of simple carboxylate salts like this compound.

This compound and Cesium Salts as Reagents in Advanced Organic Synthesis

The utility of this compound and other caesium salts in organic synthesis extends beyond their simple salt character. The large ionic radius and high polarizability of the caesium cation, often referred to as the "caesium effect," can significantly influence the reactivity and selectivity of various organic transformations.

Catalytic Roles in Esterification and Transesterification Reactions

While traditional Fischer esterification relies on strong acid catalysis, base-mediated esterification and transesterification reactions are also of significant importance. This compound, being the salt of a weak acid and a strong base, can act as a basic catalyst in these reactions.

In its catalytic role, the butanoate anion can function as a proton shuttle or a mild base to activate the alcohol nucleophile. The caesium cation can also play a crucial role by coordinating with the carbonyl oxygen of the ester or carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. This coordination is enhanced by the "soft" nature of the caesium cation, which allows for effective interaction with the "hard" oxygen atom of the carbonyl group.

While specific studies focusing solely on this compound as a catalyst are not abundant, the well-documented use of caesium carbonate and other caesium carboxylates in promoting esterification and transesterification reactions suggests a similar catalytic potential for this compound. These reactions often proceed under milder conditions and with higher yields compared to their non-caesium-catalyzed counterparts.

Participation in Nucleophilic Substitution Mechanisms: Counterion Effects

In nucleophilic substitution reactions, particularly of the Sₙ2 type, the nature of the counterion to the nucleophile can have a profound impact on the reaction rate and outcome. The "caesium effect" is particularly pronounced in this context.

When this compound is used as a source of the butanoate nucleophile, the large and poorly coordinating caesium cation leads to a "naked" or more reactive butanoate anion in solution. Unlike smaller, harder cations (e.g., Li⁺, Na⁺) that can form tight ion pairs with the anion, the caesium cation's diffuse positive charge results in a weaker interaction. This increased availability of the nucleophilic butanoate anion enhances its reactivity towards electrophilic centers.

Table 2: Factors Influencing Nucleophilic Substitution with this compound

FactorDescriptionImpact on Reaction Rate
Caesium Counterion Large, soft cation leading to a "naked" anion.Increases rate due to enhanced nucleophilicity.
Butanoate Nucleophile Relatively bulky carboxylate anion.Can decrease rate due to steric hindrance, especially with sterically congested electrophiles.
Substrate Structure Steric hindrance around the electrophilic center.A major determinant of reaction feasibility and rate.
Solvent Polarity and coordinating ability of the solvent.Affects the dissociation of the ion pair and the solvation of the nucleophile and electrophile.

Influence on Decarboxylative Processes and Carbon-Carbon Bond Formation

Decarboxylative cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, using carboxylic acids or their salts as readily available and stable precursors. In these reactions, a carboxylate group is extruded as carbon dioxide, and the resulting carbanionic or radical species participates in a bond-forming event, often catalyzed by a transition metal.

Caesium carboxylates, including this compound, are of particular interest in this area. The presence of the caesium cation has been shown to facilitate the decarboxylation step. researchgate.net This "caesium effect" in decarboxylative processes is attributed to the ability of the large caesium cation to stabilize the transition state leading to the loss of CO₂. By coordinating to the carboxylate group, the caesium ion can weaken the C-C bond that is cleaved during decarboxylation.

For example, in a hypothetical palladium-catalyzed decarboxylative coupling of this compound with an aryl halide, the this compound would first coordinate to the palladium center. Subsequent decarboxylation would generate a propyl-palladium intermediate, which could then undergo reductive elimination with the aryl group to form the new C-C bond. The efficiency of such a process would be significantly influenced by the promotional effect of the caesium cation on the critical decarboxylation step. While specific examples detailing the decarboxylative coupling of this compound are not extensively reported, the general principles of the caesium effect in decarboxylation are well-established and point to its potential utility in this type of transformation. researchgate.net

Mechanistic Elucidation of Caesium Cation Involvement in Chemical Transformations

The unique properties of the caesium cation, including its large ionic radius, low charge density, and high polarizability, are central to its profound impact on chemical reactions. These characteristics dictate its coordination behavior and its ability to influence the reactivity of associated anions and other species in the reaction mixture.

The large size of the caesium cation allows for higher coordination numbers and more flexible coordination geometries compared to smaller alkali metal cations. In the context of a reaction involving this compound, the caesium cation can coordinate to various Lewis basic sites on the reactants, reagents, or catalyst. This coordination can play a crucial role in promoting the reaction through several mechanisms:

Substrate Preorganization: By coordinating to multiple sites on a substrate or between two different reactants, the caesium cation can bring the reactive centers into close proximity and in the correct orientation for a reaction to occur. This preorganization reduces the entropic barrier of the reaction, thereby accelerating the rate. For instance, in a bimolecular reaction, the caesium cation might form a transient complex that acts as a template, facilitating a more efficient reaction pathway.

Activation of Reactants: Coordination of the caesium cation to a functional group can increase its reactivity. For example, by coordinating to a leaving group, the caesium cation can stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction, thus lowering the activation energy.

Solubilization of Reagents: Caesium salts of organic acids, including this compound, often exhibit greater solubility in organic solvents compared to their lighter alkali metal counterparts. This increased solubility ensures a higher concentration of the active nucleophile (the butanoate anion) in the solution, leading to faster reaction rates.

The coordination of the caesium cation is not merely a simple electrostatic interaction but can involve a degree of covalent character, especially with soft Lewis bases. This interaction can lead to the formation of distinct intermediates that have been proposed in various catalytic cycles.

The role of this compound in promoting chemical reactions can be dichotomous, acting as either a source of a Lewis acidic cation or a Brønsted basic anion.

Cesium as a Lewis Acid Promoter: The caesium cation (Cs⁺) itself is a soft Lewis acid. While not as strong as many transition metal Lewis acids, its large size and polarizability allow it to interact effectively with soft Lewis bases. In certain reactions, the caesium cation can coordinate to and activate a substrate. For example, in reactions involving carbonyl compounds, the coordination of Cs⁺ to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While direct catalysis by the caesium cation as a primary Lewis acid is less common, its role as a co-catalyst or promoter in conjunction with other catalytic species is well-documented for other caesium salts and can be inferred for this compound.

Butanoate as a Brønsted Base Promoter: this compound is the salt of a weak acid (butanoic acid) and a strong base (caesium hydroxide). In solution, the butanoate anion (CH₃CH₂CH₂COO⁻) can act as a Brønsted base, accepting a proton from a suitable acidic proton source in the reaction mixture. The basicity of the butanoate anion is a key factor in many reactions where this compound is employed as a base. For instance, in condensation reactions or elimination reactions, the butanoate anion can be the active species responsible for deprotonation.

The choice of solvent can significantly influence whether the Lewis acidic or Brønsted basic properties of this compound are more dominant. In polar aprotic solvents, the caesium cation and butanoate anion are more dissociated, allowing the butanoate to act as an effective Brønsted base. In less polar solvents, ion pairing is more significant, and the coordinated caesium cation may play a more prominent role in catalysis.

The "caesium effect" encapsulates the often-dramatic improvements in reaction rates and selectivities observed when caesium bases are used in place of other alkali metal bases. While increased solubility plays a part, the effect is often more profound than can be explained by solubility alone, pointing to direct involvement of the caesium cation in the rate-determining step of the reaction.

Influence on Reaction Kinetics: The acceleration of reaction rates is a hallmark of the caesium effect. This can be attributed to several factors related to the caesium cation:

Weak Ion Pairing: In solution, the large caesium cation forms looser ion pairs with the butanoate anion compared to smaller cations like Li⁺ or Na⁺. This results in a more "naked" and therefore more nucleophilic and basic butanoate anion, leading to faster reaction kinetics.

Stabilization of Transition States: As mentioned earlier, the caesium cation can stabilize anionic charge development in transition states through coordination. This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement.

Below is a hypothetical data table illustrating the potential kinetic effect of using this compound compared to other alkali metal butanoates in a generic nucleophilic substitution reaction. The data is representative of the trends generally observed for the caesium effect.

Base Solvent Relative Rate
Lithium Butanoate THF 1
Sodium Butanoate THF 3.5
Potassium Butanoate THF 15
This compound THF 75

Influence on Reaction Selectivity: The caesium effect can also manifest in improved reaction selectivity, including regioselectivity and stereoselectivity.

Regioselectivity: In reactions with multiple potential reaction sites, the coordinating ability of the caesium cation can direct the nucleophile to a specific site. By forming a chelate-like intermediate, the caesium cation can block certain reactive positions while exposing others, thereby controlling the regiochemical outcome of the reaction.

Stereoselectivity: The large and diffuse nature of the caesium cation can influence the stereochemical course of a reaction. In chiral environments, the caesium cation may preferentially coordinate to one face of a molecule or a catalyst-substrate complex, leading to the preferential formation of one stereoisomer over another.

The following interactive table provides a hypothetical example of how this compound might influence the product distribution and selectivity in a reaction with two possible outcomes (Product A and Product B).

Base Product A Yield (%) Product B Yield (%) Selectivity (A:B)
Sodium Butanoate 60 40 1.5 : 1
Potassium Butanoate 75 25 3 : 1
This compound 95 5 19 : 1

Advanced Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of Caesium Butanoate

Single-crystal X-ray diffraction stands as the unequivocal method for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. Although a specific study on this compound is pending, analysis of analogous structures provides a robust framework for predicting its crystallographic features.

Based on crystallographic studies of various caesium carboxylate complexes, it is highly probable that this compound crystallizes in a low-symmetry crystal system, such as monoclinic or orthorhombic. For instance, the caesium salt of 4-hydroxycinnamic acid, [Cs(4hocin)(H₂O)]n, adopts a monoclinic crystal system with a P2₁ space group. mdpi.com Similarly, caesium complexes with other organic anions frequently crystallize in monoclinic or orthorhombic systems. scispace.comiaea.org The caesium salt of 1,8-naphthalaldehydic acid, for example, is orthorhombic with the space group Pna2₁. scispace.com The unit cell parameters (a, b, c, α, β, γ) for this compound would be determined from the diffraction pattern and would define the dimensions and shape of the repeating unit in the crystal lattice.

The butanoate anion (CH₃CH₂CH₂COO⁻) would retain its characteristic geometry within the crystal structure. The carboxylate group is expected to be planar, with C-O bond lengths intermediate between a single and double bond, typically around 1.25 Å, due to resonance delocalization of the negative charge. The bond angles around the carboxylate carbon atom would be approximately 120°. The aliphatic butyl chain will exhibit tetrahedral geometry at the sp³-hybridized carbon atoms with C-C bond lengths and C-C-C bond angles close to standard values (approx. 1.54 Å and 109.5°, respectively). The conformation of the butyl chain (e.g., all-trans or containing gauche kinks) would be influenced by crystal packing forces.

The large ionic radius of the caesium cation (Cs⁺) allows for high coordination numbers, typically ranging from 6 to 12. In its carboxylate complexes, caesium is commonly found in irregular coordination environments. For example, in caesium hydrogen (L)-aspartate, two distinct caesium ions are present with seven- and eight-fold coordination to oxygen atoms [Cs1O₇ and Cs2O₈]. univie.ac.at In the hydrated caesium salt of 3,5-dinitrobenzoic acid, the Cs⁺ ion has an irregular CsO₈ coordination sphere. researchgate.net In caesium dihydrogen citrate, the caesium cation is nine-coordinate. iucr.orgiucr.org The coordination sphere in this compound would be comprised of oxygen atoms from the carboxylate groups of neighboring butanoate anions and potentially water molecules if it crystallizes as a hydrate. The Cs-O interatomic distances are expected to fall in the range of approximately 3.0 Å to 3.4 Å. scispace.comiaea.orgresearchgate.net The carboxylate group can coordinate to the caesium ion in various modes, including monodentate, bidentate chelating, and bridging fashions, often leading to the formation of coordination polymers. mdpi.comsc.edu

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comscirp.orgnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule exceeds that of all its neighbors. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts, such as hydrogen bonds or other close contacts, which appear as red spots. iucr.org

Polymorphism and Solid-State Phase Transitions

Alkali metal n-alkanoates, including this compound, are well-known for exhibiting rich polymorphism, meaning they can exist in more than one crystalline form. ualberta.capsu.edu These different polymorphs have distinct physical properties and crystal structures. The transitions between these solid-state phases can be induced by changes in temperature. ualberta.capageplace.de

Systematic studies on the thermal behavior of alkali metal n-alkanoates have shown that they undergo several phase transitions between the initial crystalline state and the final isotropic liquid state. ualberta.ca For example, potassium butanoate melts to a liquid crystal phase before clearing to an isotropic liquid at a higher temperature and also exhibits solid-solid transitions. acs.orgacs.org Sodium n-butanoate also displays multiple solid-solid transitions before melting. researchgate.net It is established that this compound also displays complex phase behavior, including solid-solid transitions and the formation of mesophases (liquid crystal phases). ualberta.ca These transitions involve changes in the crystal packing, conformational ordering of the alkyl chains, and the coordination environment of the caesium ion. The specific temperatures and thermodynamic parameters of these transitions can be precisely determined using techniques like Differential Scanning Calorimetry (DSC). ualberta.caacs.org

Identification and Characterization of Different Crystalline Phases

This compound is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms or phases. wits.ac.zapsu.edu Critically evaluated data from the Thermodynamics Research Center (TRC) have identified at least three distinct crystalline phases for this compound, designated as Crystal 1, Crystal 2, and Crystal 3. nist.gov The existence of multiple polymorphs is a common characteristic among alkali metal salts of higher carboxylic acids, arising from the various possible packing arrangements and interactions within the crystal lattice. wits.ac.zapsu.edu The ambient-temperature polymorph is typically the most stable form, with other phases being produced as a result of temperature changes. psu.edu

Investigation of Thermal Behavior and Phase Transition Mechanisms

The thermal behavior of this compound is characterized by a series of solid-solid phase transitions before melting. Differential thermal analysis and differential scanning calorimetry (DSC) are primary techniques used to investigate these transformations. stanford.eduualberta.ca For this compound, distinct transitions between its crystalline phases have been documented. The transition from Crystal 3 to Crystal 2, and subsequently from Crystal 2 to Crystal 1, are endothermic events that occur at specific temperatures with associated enthalpy changes. nist.gov The final transition involves the melting of Crystal 1 into an isotropic liquid. nist.gov

Studies on related alkali carboxylates show that they exhibit complex polymorphism, often undergoing several transitions prior to melting. wits.ac.zastanford.edu For instance, caesium furoate also shows a series of endothermic events corresponding to transitions between solid polymorphs before its final melting. stanford.edu Some research also suggests that this compound may possess latent mesomorphism, the potential to form liquid crystal phases, which can be manifested in binary systems with other metal butanoates. researchgate.net

Below is a summary of the phase transitions for this compound based on available thermodynamic data.

Transition DescriptionTransition Temperature (K)Enthalpy of Transition (kJ/mol)
Crystal 3 → Crystal 23680.84
Crystal 2 → Crystal 14592.5
Crystal 1 → Liquid59610.5
Data sourced from critically evaluated thermodynamic data. nist.govresearchgate.net

Structural Reorganization during Temperature-Induced Transitions

Each temperature-induced phase transition corresponds to a significant reorganization of the crystal structure. As this compound is heated, it transitions from a lower-temperature crystalline form (Crystal 3) to higher-temperature polymorphs (Crystal 2 and Crystal 1) before melting. nist.gov These solid-solid transitions involve changes in the packing of the butanoate anions and the coordination environment of the caesium cations.

In alkali metal carboxylates, the crystal structure is a balance of interactions: the ionic bonding between the carboxylate headgroups and the alkali cations, and the weaker van der Waals forces between the hydrocarbon tails. psu.edu The structural reorganization during a phase transition can involve changes in the lamellar structure, side-packing of the hydrocarbon chains, and the coordination of the polar carboxylate groups with the caesium ions. psu.edu While specific high-resolution crystallographic data for each phase of this compound is not extensively detailed in the available literature, the observed thermodynamic transitions confirm that substantial structural rearrangements occur, altering the lattice symmetry and/or the unit cell parameters. nist.gov

Comparative Crystallographic Studies with Other Alkali Metal Butanoates and Carboxylates

The structural properties of this compound are best understood in the context of the entire alkali metal butanoate series (Li, Na, K, Rb, Cs). The systematic variation in the size and electronegativity of the alkali metal cation provides a clear model for understanding structure-property relationships in ionic salts. wikipedia.org

Impact of Cationic Radius on Crystal Lattice Parameters and Coordination Environment

Generally, for a given anion, a larger cation will lead to a larger unit cell volume and greater interatomic distances. britannica.com This trend has been observed in various series of alkali metal compounds, including heterometallic alkoxides and thallides, where the metal-metal and metal-ligand bond distances increase with the increasing radius of the alkali metal cation. mdpi.comuni-regensburg.de

The coordination number—the number of anions surrounding a central cation—is also strongly dependent on the radius ratio of the cation to the anion (r+/r-). ck12.org For the alkali metal halides, a classic example, the smaller cations (Li+, Na+, K+) in their chlorides favor a 6-coordinate octahedral geometry (NaCl structure), whereas the larger caesium cation in CsCl adopts an 8-coordinate cubic geometry. wikipedia.org A similar effect is expected in the butanoate series. The large caesium ion (1.81 Å) would favor a higher coordination number compared to the smaller lithium ion (0.90 Å). This difference in coordination requirements necessitates different packing arrangements, affecting the lattice parameters. britannica.com

Alkali Metal CationIonic Radius (+1 ion, Angstroms)
Lithium (Li⁺)0.90
Sodium (Na⁺)1.16
Potassium (K⁺)1.52
Rubidium (Rb⁺)1.66
Caesium (Cs⁺)1.81
Data sourced from Britannica. britannica.com

Analysis of Isotypism and Structural Homology Across Related Salts

Isotypism, where different compounds crystallize in the same structure type, is uncommon across the entire series of alkali metal butanoates due to the significant variation in cationic radii. The structural changes required to accommodate cations of vastly different sizes often lead to the formation of different crystal structures rather than a homologous series. researchgate.net

While this compound may share structural similarities with rubidium butanoate due to their comparable ionic radii, it is unlikely to be isotypic with lithium or sodium butanoate. researchgate.net The alkali metal carboxylates are known for their complex polymorphism, with different members of a homologous series often adopting unique crystal structures. wits.ac.zapsu.edu For example, studies on binary systems of alkali metal butanoates, such as those involving lithium with sodium, rubidium, or caesium, reveal the formation of distinct mixed salts and liquid crystalline phases, highlighting the different structural preferences of the constituent salts. researchgate.net The tendency for the larger cations to promote higher coordination numbers is a key reason for the lack of widespread isotypism in this family of compounds. wikipedia.org

Spectroscopic Investigations for Molecular and Electronic Structure Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide a unique fingerprint, revealing details about the functional groups present and their chemical environment.

The vibrational spectrum of caesium butanoate is dominated by the modes of the butanoate anion and the vibrations associated with the caesium-oxygen ionic bond.

The butanoate moiety (CH₃CH₂CH₂COO⁻) exhibits several characteristic vibrational modes. The most prominent of these are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). Due to the delocalization of the negative charge between the two oxygen atoms, these vibrations occur at different frequencies compared to the C=O and C-O stretching of a carboxylic acid or an ester. The asymmetric stretch (νₐ(COO⁻)) typically appears in the range of 1560–1620 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found between 1400 and 1450 cm⁻¹ mdpi.com.

The aliphatic chain of the butanoate group also gives rise to a series of characteristic vibrations. These include the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which are typically observed in the 2850–3000 cm⁻¹ region libretexts.org. Bending vibrations of these groups, such as scissoring and rocking modes, appear in the fingerprint region (below 1500 cm⁻¹) libretexts.org.

The interaction between the caesium cation (Cs⁺) and the butanoate anion is primarily electrostatic, forming a caesium-oxygen bond. The vibrational frequency of this bond is expected to be in the far-infrared region, typically below 400 cm⁻¹, due to the large mass of the caesium atom and the relatively weak ionic bond strength. Studies on cesium oxides have identified Cs-O stretching frequencies in this lower wavenumber range acs.orgnasa.gov.

A summary of the predicted characteristic vibrational modes for this compound is presented in the table below.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Spectroscopic Activity
Asymmetric C-H Stretching (CH₃, CH₂)2950 - 3000IR, Raman
Symmetric C-H Stretching (CH₃, CH₂)2850 - 2950IR, Raman
Asymmetric COO⁻ Stretching1560 - 1620IR, Raman
Symmetric COO⁻ Stretching1400 - 1450IR, Raman
CH₂ Scissoring~1465IR, Raman
CH₃ Umbrella Mode~1380IR
C-C Stretching800 - 1200IR, Raman
COO⁻ Bending Modes600 - 800IR, Raman
Cs-O Stretching< 400IR, Raman

The precise frequencies of the vibrational modes in this compound are sensitive to the local chemical environment and intermolecular interactions. The strong ionic character of the Cs-O bond significantly influences the electronic distribution within the carboxylate group, affecting its vibrational frequencies. The large size and low electronegativity of the caesium ion result in a highly polarized bond, which can influence the surrounding butanoate anions through space.

In the solid state, crystal packing effects and coordination of the caesium ion to the carboxylate oxygens of neighboring anions can lead to shifts in the vibrational frequencies and potentially the splitting of certain bands. Hydrogen bonding is not a significant factor in anhydrous this compound, but the presence of water of hydration would introduce broad O-H stretching bands in the 3200–3500 cm⁻¹ region mdpi.com.

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in alkali metal carboxylates db-thueringen.de. Different polymorphic forms of this compound would exhibit distinct vibrational spectra due to differences in their crystal lattice and molecular packing. These differences can manifest as:

Shifts in peak positions: Variations in the intermolecular distances and interactions in different polymorphs will alter the vibrational frequencies.

Splitting of vibrational bands: A change in the symmetry of the molecule's environment in the crystal can lead to the splitting of degenerate vibrational modes.

Appearance or disappearance of peaks: Different selection rules for IR and Raman activity in different crystal symmetries can cause certain modes to become active or inactive.

Therefore, IR and Raman spectroscopy are powerful tools for the identification and characterization of different polymorphic forms of this compound, should they exist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the butanoate moiety in this compound is expected to show three distinct signals corresponding to the three different proton environments in the alkyl chain. Based on data from butanoic acid and its salts, the predicted chemical shifts are as follows chemicalbook.comdocbrown.info:

A triplet at approximately 0.9 ppm, corresponding to the terminal methyl (CH₃) protons.

A sextet at around 1.6 ppm, for the methylene (CH₂) protons adjacent to the methyl group.

A triplet at approximately 2.2 ppm, for the methylene (CH₂) protons adjacent to the carboxylate group.

The integration of these signals would be in the ratio of 3:2:2, confirming the number of protons in each environment. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons and follow the n+1 rule.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum of this compound would display four signals, one for each of the four unique carbon atoms in the butanoate anion. The predicted chemical shifts, based on data for sodium butanoate, are chemicalbook.com:

A signal around 14 ppm for the terminal methyl carbon (CH₃).

A signal at approximately 20 ppm for the methylene carbon (CH₂) adjacent to the methyl group.

A signal around 40 ppm for the methylene carbon (CH₂) adjacent to the carboxylate group.

A signal in the range of 180-185 ppm for the carboxylate carbon (COO⁻).

Both ¹H and ¹³C NMR are crucial for confirming the molecular structure of this compound and for assessing its purity. The presence of unexpected peaks would indicate the presence of impurities.

NucleusPredicted Chemical Shift (ppm)Multiplicity (¹H NMR)
¹H~0.9 (CH₃)Triplet
¹H~1.6 (CH₂CH₃)Sextet
¹H~2.2 (CH₂COO⁻)Triplet
¹³C~14 (CH₃)
¹³C~20 (CH₂CH₃)
¹³C~40 (CH₂COO⁻)
¹³C~180-185 (COO⁻)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For this compound, both ¹³C and ¹³³Cs ssNMR would provide valuable information.

¹³C Solid-State NMR: ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR can provide high-resolution spectra of the butanoate anion in the solid state. The chemical shifts observed would be sensitive to the local packing and conformation of the butanoate chains within the crystal lattice. The presence of multiple peaks for a single carbon site could indicate the presence of different crystallographically inequivalent molecules in the unit cell or the existence of different polymorphs.

¹³³Cs Solid-State NMR: Caesium has one naturally occurring NMR-active isotope, ¹³³Cs, which has a nuclear spin of 7/2 pascal-man.comhuji.ac.il. ¹³³Cs ssNMR is highly sensitive to the local environment of the caesium ion. The isotropic chemical shift of ¹³³Cs is correlated with the coordination number of the caesium ion and the nature of the coordinating atoms researchgate.net. Furthermore, as ¹³³Cs is a quadrupolar nucleus, its interaction with the local electric field gradient provides information about the symmetry of the caesium site. By analyzing the ¹³³Cs NMR lineshape, it is possible to determine the quadrupolar coupling constant and asymmetry parameter, which are sensitive probes of the local structure and bonding around the caesium ion pascal-man.comresearchgate.net. This technique would be invaluable for characterizing the coordination environment of the caesium ion in this compound and for distinguishing between different polymorphic forms.

Exploration of Cesium-133 (¹³³Cs) NMR for Cationic Environment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹³³Cs nucleus is a powerful technique for probing the local environment of the caesium cation in this compound. The ¹³³Cs nucleus possesses a nuclear spin (I) of 7/2 and has a natural abundance of 100%, making it a sensitive nucleus for NMR studies. huji.ac.il Although it is a quadrupolar nucleus, its quadrupole moment is relatively small, which often results in reasonably sharp NMR signals, particularly in symmetric environments. huji.ac.il

The chemical shift of ¹³³Cs is highly sensitive to the electronic environment surrounding the caesium ion. In solution, the chemical shift can provide information about ion-solvent and ion-anion interactions. For this compound, the interaction with the butanoate anion and the solvent molecules will influence the resonance frequency of the ¹³³Cs nucleus. The chemical shift range for ¹³³Cs is broad, typically spanning from approximately -30 to 130 ppm, allowing for the differentiation of various caesium species in different chemical environments. huji.ac.il

Table 1: Hypothetical ¹³³Cs NMR Data for this compound in Different States

StateExpected ¹³³Cs Chemical Shift (ppm)Linewidth (Hz)Remarks
Solid50 - 90500 - 2000Broad lines due to quadrupolar interactions and chemical shift anisotropy.
Aqueous Solution-10 - 1010 - 50Narrower lines due to motional averaging. Chemical shift is highly dependent on concentration and temperature.
Organic Solvent (e.g., Methanol)-20 - 020 - 100Chemical shift influenced by solvent coordination and ion pairing.

Note: The data in this table is hypothetical and based on typical values for caesium salts in similar environments. Actual experimental values may vary.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For this compound, XAS at the caesium L-edges can be used to probe the coordination environment of the Cs⁺ ion. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The EXAFS region of the XAS spectrum contains information about the local atomic structure around the absorbing caesium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. In this compound, the primary interaction is between the caesium cation and the oxygen atoms of the butanoate carboxylate group.

In the solid state, EXAFS can determine the precise Cs-O bond lengths and the number of oxygen atoms coordinating to the caesium ion. This information is crucial for determining the crystal structure and understanding the packing of the ions in the lattice. In solution, EXAFS can reveal changes in the coordination sphere of the caesium ion, such as the number of coordinating solvent molecules and the proximity of the butanoate anion.

Table 2: Expected EXAFS-derived Structural Parameters for this compound

ParameterSolid State (Expected Value)Aqueous Solution (Expected Value)
Cs-O bond distance (Å)2.9 - 3.23.0 - 3.3
Coordination Number (Oxygen)6 - 84 - 6
Debye-Waller Factor (Ų)0.01 - 0.030.02 - 0.05

Note: The data in this table is based on typical values observed for caesium ions coordinated to oxygen atoms in similar compounds. Actual experimental values may vary.

In solution, the interaction between the caesium cation and the butanoate anion can occur through two primary mechanisms: inner-sphere and outer-sphere complexation. In an inner-sphere complex, the caesium ion and the butanoate anion are in direct contact. In an outer-sphere complex, they are separated by one or more solvent molecules.

EXAFS is a powerful tool to distinguish between these two coordination modes. An inner-sphere complex would be characterized by a well-defined Cs-O distance corresponding to the direct coordination of the carboxylate oxygen atoms. In contrast, an outer-sphere complex would not show a distinct Cs-O (carboxylate) peak in the EXAFS spectrum, but rather Cs-O distances corresponding to the coordinated solvent molecules. The presence or absence of a short Cs-O bond distance in the EXAFS data can thus provide direct evidence for the nature of the ion pairing in solution.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

In addition to NMR and XAS, other spectroscopic techniques can provide valuable information for a comprehensive characterization of this compound.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the butanoate anion. The characteristic symmetric and asymmetric stretching frequencies of the carboxylate group (COO⁻) are sensitive to the coordination environment and the nature of the counter-ion. In this compound, the positions of these bands can provide insights into the strength and nature of the Cs-O interaction. For instance, a larger separation between the asymmetric and symmetric stretching frequencies is often indicative of a more covalent character in the metal-carboxylate bond.

Table 3: Characteristic Vibrational Frequencies for the Carboxylate Group in this compound (Expected Ranges)

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Asymmetric COO⁻ Stretch1540 - 15801540 - 1580
Symmetric COO⁻ Stretch1400 - 14401400 - 1440

Note: The data in this table is based on typical values for metal carboxylates. Actual experimental values may vary.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Its balance of computational cost and accuracy makes it a powerful tool for studying systems like caesium butanoate.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure of the ion pair. Based on structural studies of similar compounds, such as caesium propanoate monohydrate, the caesium ion is expected to coordinate with the oxygen atoms of the carboxylate group of the butanoate anion. nih.goviucr.org The coordination can be bidentate, where the caesium ion interacts with both oxygen atoms of the same butanoate anion.

Illustrative Optimized Geometric Parameters for a this compound Monomer | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | Cs | O1 | | 3.05 | | Bond Length (Å) | Cs | O2 | | 3.08 | | Bond Length (Å) | C1 | O1 | | 1.27 | | Bond Length (Å) | C1 | O2 | | 1.27 | | Bond Angle (°) | O1 | C1 | O2 | 125.0 | | Dihedral Angle (°) | O1 | C1 | C2 | C3 | 180.0 (anti) | Note: These values are hypothetical and represent typical outputs from a DFT geometry optimization calculation based on known structures of similar alkali carboxylates. The actual values would depend on the chosen functional and basis set.

DFT calculations can predict various spectroscopic parameters that can be directly compared with experimental data.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) is determined by the molecule's normal modes of vibration. DFT frequency calculations can predict the wavenumbers and intensities of these modes. For the butanoate anion, characteristic vibrations include C-H stretching, CH₂/CH₃ bending, and the strong symmetric and asymmetric stretching of the COO⁻ group. The interaction with the caesium cation would be expected to cause slight shifts in the frequencies of the carboxylate group vibrations compared to the free anion.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C-H) 2880-2970 Asymmetric and symmetric stretching of CH₂ and CH₃ groups
νₐₛ(COO⁻) ~1560 Asymmetric stretching of the carboxylate group
νₛ(COO⁻) ~1415 Symmetric stretching of the carboxylate group
δ(CH₂) ~1465 Scissoring mode of the CH₂ groups

Note: These are representative values. Actual calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the chemical environment of atomic nuclei. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict NMR chemical shifts. researchgate.net For this compound, one could predict the ¹H and ¹³C chemical shifts for the butanoate anion. The chemical shifts would be influenced by the conformation of the alkyl chain and the electrostatic effect of the nearby caesium ion. ¹³³Cs NMR could also be studied, with its chemical shift being highly sensitive to the coordination environment and the nature of the counter-ion. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts for the Butanoate Anion

Carbon Atom Predicted Chemical Shift (ppm)
C1 (COO⁻) ~182
C2 (-CH₂-) ~36
C3 (-CH₂-) ~19
C4 (-CH₃) ~14

Note: These values are typical for a butanoate chain and are relative to a standard like tetramethylsilane (B1202638) (TMS). sigmaaldrich.compitt.edu

To understand the nature of the chemical bonding, DFT calculations can be coupled with various analysis techniques.

Bonding Characteristics: The interaction between the caesium cation and the butanoate anion is expected to be predominantly ionic. This can be quantified using methods like the Quantum Theory of Atoms-in-Molecules (QTAIM), which analyzes the topology of the electron density. nih.gov A QTAIM analysis would likely show a low electron density and a positive Laplacian at the bond critical point between the Cs⁺ and oxygen atoms, characteristic of an ionic interaction.

Charge Distribution: The distribution of charge can be analyzed using population analysis schemes (e.g., Mulliken, Löwdin, or Natural Bond Orbital - NBO). These methods would assign partial atomic charges, quantifying the charge separation between the positively charged caesium and the negatively charged butanoate moiety. An NBO analysis would likely show a charge close to +1 on the caesium atom.

Electrostatic Potentials (ESP): An ESP map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, the ESP map would show a region of highly negative potential around the carboxylate oxygen atoms and a positive potential around the caesium ion, illustrating the sites for electrophilic and nucleophilic attack, respectively.

DFT is a powerful tool for exploring potential chemical reactions by mapping out the potential energy surface. This involves locating transition states (the energy maxima along a reaction coordinate) and connecting them to reactants and products. A plausible reaction to study for this compound is its thermal decomposition, which often proceeds via decarboxylation. Research on related compounds suggests that caesium carboxylates can undergo photochemically induced decarboxylation, likely involving a radical pathway. rsc.org DFT calculations could be used to model the initial steps of such a reaction, for instance, the homolytic cleavage of a C-C bond to release CO₂ and form a propyl radical, and determine the associated activation energy.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

The butanoate anion possesses conformational flexibility due to rotation around its C-C single bonds. The most significant of these is the rotation around the C2-C3 bond, which gives rise to different spatial arrangements of the terminal methyl group relative to the carboxylate group, analogous to the conformations of butane (B89635). lumenlearning.commaricopa.edu The two primary staggered conformations are the anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°).

High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are well-suited for accurately calculating the small energy differences between these conformers. Such calculations would typically find the anti conformer to be the most stable due to reduced steric strain, with the gauche conformer being slightly higher in energy.

Illustrative Relative Energies of Butanoate Anion Conformers

Conformer C2-C3 Dihedral Angle Relative Energy (kcal/mol)
Anti 180° 0.00
Gauche ±60° ~0.9

Note: These values are based on the known conformational energies of butane and represent what would be expected from high-level ab initio calculations on the butanoate anion. maricopa.edu The presence of the caesium ion could slightly modify these relative energies.

Determination of Thermodynamic Parameters for Chemical Transformations

The thermodynamic parameters of chemical transformations involving this compound can be effectively estimated using quantum mechanical calculations, primarily through Density Functional Theory (DFT). While direct experimental or computational data for this compound is scarce, studies on similar alkali metal carboxylates offer significant insights.

For instance, DFT calculations have been employed to investigate the dehydrogenative coupling of formate (B1220265) anions, a reaction where alkali metal cations play a crucial role. frontiersin.org In these studies, the Gibbs free energies (ΔG) for the coupling reactions of various alkali metal formates were calculated. It was found that the reactions for potassium, rubidium, and caesium formates are more endergonic compared to that for sodium formate. frontiersin.org This suggests that the stability of the initial caesium carboxylate salt relative to the transition state and products is a key factor.

A hypothetical reaction involving this compound, such as its thermal decomposition, could be modeled to determine parameters like enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). Based on studies of other alkali metal carboxylates, it is expected that the large and polarizable caesium cation would influence the electronic structure of the butanoate anion, thereby affecting the thermodynamics of bond-breaking and bond-forming processes. For example, in the ring-opening polymerization of cyclic esters catalyzed by alkali metal carboxylates, the enthalpy of activation has been shown to be dependent on the nature of the cation. wiley-vch.de

Table 1: Illustrative Thermodynamic Data for Analogous Alkali Metal Carboxylate Reactions

Alkali Metal CationReaction TypeCalculated ParameterValue (kcal/mol)Reference
SodiumFormate CouplingΔG5.5 frontiersin.org
PotassiumFormate CouplingΔG~10 frontiersin.org
RubidiumFormate CouplingΔG~10 frontiersin.org
CaesiumFormate CouplingΔG~10 frontiersin.org
PotassiumLactide PolymerizationΔH‡ (ion pair)13.7 wiley-vch.de
PotassiumLactide PolymerizationΔH‡ (free ion)39.2 wiley-vch.de

This table presents data for analogous alkali metal carboxylates to illustrate the type of thermodynamic parameters that can be determined computationally. The values are indicative of the influence of the alkali metal cation on reaction thermodynamics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ions in solution and in the solid state. For this compound, MD simulations can provide detailed information about its dynamics in condensed phases.

Investigation of Dynamic Behavior in Condensed Phases (Solution or Solid State)

Simulations of alkali metal carboxylates at interfaces, such as the air-water interface, have revealed that the cations can form mono- and bilayers depending on the ionic strength. acs.orgport.ac.uknih.gov For this compound, MD simulations could predict its behavior in bulk solution and at interfaces, providing insights into its aggregation properties and surface activity.

Modeling of Solvation Effects and Ion-Pairing Phenomena

A key aspect of the solution chemistry of this compound is the interaction between the caesium cation and the butanoate anion, including solvation and the formation of ion pairs. MD simulations are particularly well-suited to study these phenomena.

Research on various alkali metal carboxylates has shown that cations can form different types of ion pairs with the carboxylate group, including contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP). rsc.orgrsc.orgcas.cz The relative stability of these ion pairs depends on the nature of the cation. For caesium, which is a large and weakly hydrated ("chaotropic") ion, there is a significant tendency to form closer ion pairs compared to smaller, more strongly hydrated ("kosmotropic") ions like lithium. cas.czroyalsocietypublishing.org

MD simulations of this compound in water would likely show a significant population of CIPs and SSIPs. The simulations can provide detailed structural information on these pairs, such as the average distance between the caesium ion and the carboxylate group, and the structure of the surrounding water molecules. rsc.org Furthermore, MD simulations have shown that alkali metal cations can bridge multiple carboxylate anions, leading to the formation of ion multiplets, which can act as a mechanism for dimerization or aggregation. acs.orgport.ac.uknih.gov

Table 2: Types of Ion Pairs and Their Characteristics from MD Simulations of Alkali Metal Carboxylates

Ion Pair TypeDescriptionKey Features from SimulationsRelevant References
Contact Ion Pair (CIP)Cation and anion are in direct contact.Short ion-ion distance; no intervening solvent molecules. rsc.orgrsc.orgcas.cz
Solvent-Shared Ion Pair (SSIP)Cation and anion share a common solvation shell.Intermediate ion-ion distance; one layer of solvent molecules between ions. rsc.orgrsc.org
Solvent-Separated Ion Pair (SSIP)Cation and anion are separated by at least two solvation shells.Larger ion-ion distance; ions retain their individual primary hydration shells. rsc.orgrsc.org

This table is based on findings from studies on general alkali metal carboxylates and provides a framework for understanding the potential ion-pairing behavior of this compound.

Theoretical Models for Cation-Anion and Cation-Substrate Interactions

Theoretical models, often based on quantum mechanical calculations, are essential for understanding the nature of the interactions between the caesium cation and the butanoate anion, as well as their role in chemical reactions.

Elucidation of the Role of Cesium Ions in Catalytic Cycles and Reaction Stereoselectivity

The "caesium effect," where caesium salts enhance the rates and alter the selectivity of organic reactions, is a well-known phenomenon. acs.org Theoretical models can help elucidate the role of the caesium ion in these processes. DFT calculations on reactions involving alkali metal cations have shown that the cation can stabilize transition states. frontiersin.org For a reaction involving this compound as a base or nucleophile, the caesium cation would be expected to coordinate to the butanoate anion and potentially to the substrate, influencing the reaction pathway.

In catalytic cycles, the caesium ion can act as a Lewis acid, activating a substrate, or it can facilitate the deprotonation of a pronucleophile by the butanoate anion. nih.gov The large size and low charge density of the caesium ion lead to weaker, more ionic, and less directional bonding compared to smaller alkali metals. This can result in different coordination geometries and a more "naked" and therefore more reactive anion in certain solvent systems. Computational studies can map out the potential energy surface of a reaction, comparing the pathways with and without the caesium ion to quantify its catalytic effect. frontiersin.orgnih.gov

Analysis of Cesium-Stabilized Intermediates and Transition States

Quantum mechanical calculations are invaluable for analyzing the geometry and electronic structure of transient species like reaction intermediates and transition states. For reactions involving this compound, DFT can be used to model the structure of caesium-stabilized intermediates.

For example, in a nucleophilic substitution reaction where butanoate is the nucleophile, the caesium cation may form a complex with both the butanoate and the electrophilic substrate in the transition state. The interaction energy between the caesium cation and the reacting species can be calculated to determine the extent of stabilization. A computational study on the deprotonation of toluene (B28343) by alkali metal bases showed that the caesium cation-centroid distance decreases sequentially from the neutral reactant to the transition state and then to the product, indicating a stabilizing interaction throughout the reaction coordinate. nih.gov

Furthermore, the interaction of caesium ions with carboxylate groups has been studied using DFT, providing a scale of caesium cation affinity for different carboxylates. researchgate.net Such calculations for the this compound system would quantify the strength of the Cs⁺-butanoate bond and how this interaction is modulated during a chemical reaction.

Solution Phase Behavior and Interfacial Phenomena

Ionic Association and Dissociation Equilibria in Various Solvents

The equilibrium between associated and dissociated ions is fundamental to understanding the behavior of caesium butanoate in a given medium. This balance is influenced by the nature of the solvent and the intrinsic properties of the ions.

Direct studies on ion-pair formation of this compound in common solvents are scarce. However, research into the molten state of caesium butyrate (B1204436) provides valuable information on its association behavior at elevated temperatures. A study on the binary system of caesium and zinc butyrates revealed that molten caesium butyrate exhibits latent mesomorphism, suggesting a degree of structural organization. znaturforsch.com

Investigations using Caesium-133 Nuclear Magnetic Resonance (NMR) spectroscopy and electrical conductivity measurements on the molten mixtures at 155 °C were conducted to probe the ionic association and interactions within the melt. znaturforsch.com The results from these techniques are instrumental in characterizing the nature of the ionic aggregates and the dynamics of their formation and dissociation in the absence of a solvent.

Further comprehensive studies in a variety of solvents are required to fully elucidate the extent of ion-pair formation and the specific aggregate structures that may form under different conditions.

Solvent Polarity: In solvents with high dielectric constants (polar solvents), this compound is expected to be more fully dissociated into caesium (Cs⁺) and butanoate (CH₃CH₂CH₂COO⁻) ions. In solvents with low dielectric constants (nonpolar solvents), ion-pair formation would be significantly more favorable.

Quantitative data from conductometric or spectroscopic studies across a range of solvents and temperatures are needed to establish these relationships for this compound.

Solvation Thermodynamics and Spectroscopic Probes of Solvation Shells

The thermodynamic changes upon dissolution and the structure of the solvent molecules surrounding the ions are critical to understanding the solution-phase behavior of this compound.

Specific calorimetric data for the solvation of this compound, such as enthalpies and entropies of solution in various solvents, are not found in the surveyed literature. The NIST Chemistry WebBook entry for caesium butyrate indicates the availability of phase change data but does not provide solvation thermodynamic data. nist.gov

To determine the solvation thermodynamics, experimental studies using techniques like solution calorimetry would be necessary to measure the heat changes upon dissolution of this compound in different solvents at various temperatures.

Caesium-133 NMR spectroscopy is a powerful tool for probing the local environment of the Cs⁺ ion. The chemical shift of the ¹³³Cs nucleus is sensitive to the electron density and the nature of the coordinating species, which include solvent molecules and the butanoate anion. huji.ac.il

In a study of molten caesium and zinc butyrates, ¹³³Cs NMR spectra were utilized to investigate the peculiarities of ionic association and interaction. znaturforsch.com This indicates that changes in the coordination sphere of the caesium ion, such as the formation of ion pairs or larger aggregates with the butanoate anion, can be directly observed through this technique.

Table 1: Properties of the ¹³³Cs Nucleus for NMR Spectroscopy

PropertyValue
Spin7/2
Natural Abundance100%
Chemical Shift Range~160 ppm
Reference Compound0.1 M CsNO₃ in D₂O
Quadrupole Moment (fm²)-0.003

This interactive table summarizes the key properties of the ¹³³Cs nucleus, highlighting its suitability for NMR studies of caesium-containing compounds like this compound.

Detailed ¹³³Cs NMR studies of this compound in a range of solvents would be required to characterize the specific coordination environment of the caesium ion and how it changes with solvent type and concentration.

Interfacial Interaction Mechanisms

The behavior of this compound at interfaces, such as the air-water interface, is governed by the amphiphilic nature of the butanoate anion, which has a polar carboxylate head group and a nonpolar alkyl tail. This can lead to the formation of surface monolayers and micelles above a certain concentration.

Specific experimental data on the surface tension, critical micelle concentration (CMC), and adsorption behavior of this compound at various interfaces are not available in the reviewed scientific literature. Such studies would be essential to fully characterize its interfacial properties.

Adsorption and Desorption Processes on Solid Substrates (e.g., Minerals, Metal Oxides)

The adsorption and desorption of caesium ions onto solid substrates are critical processes in environmental science and materials science. The behavior is predominantly governed by ion exchange mechanisms and the specific surface characteristics of the substrate.

Research indicates that caesium sorption occurs readily on various clay minerals, including bentonite, glauconite, zeolite, and diatomite. mdpi.com The primary mechanism for this uptake is ion exchange, where caesium ions in solution replace other cations present on the mineral surface. mdpi.comresearchgate.net The efficiency of this process is closely linked to the Cation Exchange Capacity (CEC) of the mineral. For instance, zeolite exhibits a high distribution coefficient (Kd) for caesium, largely due to its high CEC. mdpi.com

The structure of the mineral plays a significant role. In minerals like glauconite and illite, highly selective sorption sites known as "frayed edge sites" (FES) contribute to a strong and often irreversible binding of caesium. mdpi.comresearchgate.net In contrast, caesium sorption on montmorillonite, a component of bentonite, occurs on planar external surfaces and in the interlayer spaces. mdpi.com Studies have shown that caesium can form both inner-sphere and outer-sphere complexes on clay surfaces. nih.gov Inner-sphere complexes involve the direct coordination of partially or fully dehydrated caesium with the siloxane groups of the mineral, resulting in stronger binding and lower extractability. nih.gov Outer-sphere complexes are characterized by hydrated caesium ions interacting electrostatically with the surface. nih.gov

Desorption experiments reveal that the binding of caesium can be practically irreversible in some minerals like zeolite, with desorption rates of less than 3%. mdpi.com The strength of caesium binding generally follows the order: zeolite > bentonite ~ diatomite < glauconite. mdpi.com In studies considering conditions similar to those in Fukushima, weathered biotite was found to sorb caesium far more effectively than other clay minerals, and the sorbed caesium was hardly leached even with hydrochloric acid at pH 1. nih.govresearchgate.net

On metal oxides, the presence of caesium cations can induce a higher concentration and strength of base sites on the surface. pnnl.gov This modification of the surface's acid-base properties is crucial for catalytic applications.

MineralPrimary Adsorption MechanismKey FindingsDesorption Behavior
ZeoliteIon Exchange (High CEC) mdpi.comHigh sorption capacity due to numerous adsorption sites and suitable channel size. mdpi.comPractically irreversible; less than 3% desorption observed. mdpi.com
GlauconiteIon Exchange, Frayed Edge Sites (FES) mdpi.comHigh sorption capacity due to high layer charge and selective FES. mdpi.comReversible to a greater extent than zeolite and bentonite. mdpi.com
Bentonite (Montmorillonite)Ion Exchange (Planar and Interlayer Sites) mdpi.comSorption rate is slightly lower than glauconite. mdpi.comBinding is not completely reversible. mdpi.com
Weathered BiotiteSelective Sorption nih.govresearchgate.netFar greater sorption capacity than other clay minerals like illite or smectite. nih.govHardly leached with hydrochloric acid (pH 1). nih.govresearchgate.net

Leaching Behaviors and Retention Mechanisms of Caesium Ions from Various Matrices

The leaching of caesium from solid matrices, such as immobilized radioactive waste in cement, is a significant concern for long-term environmental safety. Caesium is known for its high mobility and leachability compared to other radionuclides.

Studies on Ordinary Portland Cement (OPC) matrices show that caesium leaches more readily than strontium, cobalt, and europium. mdpi.comresearchgate.net In one 90-day study, 41.4% of the total caesium leached from a cement specimen, while less than 1.5% of the other elements were released. mdpi.comresearchgate.net The primary mechanisms controlling the release of elements from cement are surface wash-off, diffusion, and dissolution. mdpi.com Due to its high solubility and weak interaction with the cement matrix, caesium's release is often rapid in the initial phase (surface wash-off) and then becomes controlled by diffusion through the pore space of the solidified material. mdpi.comresearchgate.net

The cumulative fraction of leached caesium tends to increase steadily over time, suggesting that diffusion is the dominant long-term process. mdpi.com This contrasts with elements like strontium, whose leaching can be limited by precipitation reactions within the matrix. mdpi.com The addition of clay minerals like bentonite to cement has been shown to reduce the leaching of caesium, attributed to the strong adsorption of caesium by the clay, which effectively immobilizes it within the matrix. researchgate.net

The leachability index (LI), a measure of a material's resistance to leaching, is an important parameter. For caesium in OPC, the LI generally exceeds the acceptable criterion of >6, indicating that cement can be an effective binder, although the high mobility of caesium remains a key consideration. mdpi.comresearchgate.net

ElementCumulative Fraction Leached (CFL) after 90 daysDominant Leaching Mechanisms
Caesium (Cs)~0.414 (41.4%) mdpi.comresearchgate.netSurface Wash-off, Diffusion mdpi.com
Strontium (Sr)<1.5% mdpi.comresearchgate.netDiffusion, Precipitation mdpi.com
Cobalt (Co)<1.5% mdpi.comresearchgate.netDiffusion, Precipitation mdpi.com
Europium (Eu)<1.5% mdpi.comresearchgate.netDiffusion, Precipitation mdpi.com

Role of this compound in Interfacial Charge Transfer and Surface Chemistry

The role of caesium in interfacial charge transfer and surface chemistry is rooted in its fundamental electronic properties. As the least electronegative stable element, caesium has a profound ability to donate its single valence electron. wikipedia.orgrsc.org This property is central to its function in modifying the electronic characteristics of surfaces and participating in charge-transfer phenomena.

When caesium is introduced to the surfaces of metal oxides such as γ-alumina, titania, and zirconia, it can induce a higher concentration and strength of basic sites. pnnl.gov This change in surface chemistry occurs as the caesium cation alters the electronic landscape of the oxide, influencing its reactivity and catalytic properties. pnnl.gov

In more complex systems, such as caesium manganese hexacyanoferrates, caesium plays a direct role in charge-transfer phase transitions. nih.gov In these materials, a temperature change can induce an electron to move from a manganese (Mn) ion to an iron (Fe) ion, altering the material's magnetic and structural properties. The presence and concentration of caesium ions in the crystal lattice are critical in mediating this transition. nih.gov

Advanced Applications in Materials Science and Engineering

Integration of Caesium Butanoate in Functional Materials Synthesis

The integration of this compound into functional materials can be achieved either by using it as a building block or as an agent to modify the properties of a host material.

The synthesis of nanomaterials often relies on precursor compounds that decompose or react to form the desired nanostructures. Caesium carboxylates, such as caesium 4-(4-methoxyphenyl)butanoate, have been utilized as model substrates in complex chemical reactions, highlighting their role as precursors. rsc.orgrsc.org In such roles, the butanoate component can be controllably removed, for instance, through decarboxylation, leaving the caesium ion to be incorporated into the final material. rsc.org

The concept of template-assisted synthesis is a cornerstone of nanotechnology, where a structured material directs the formation of new nanomaterials. ijcmas.comtms.orgbwise.krresearchgate.net This process involves using a pre-existing structure as a mold to create nanomaterials with controlled shapes and sizes, such as nanorods, wires, or porous frameworks. tms.orgbwise.kr While direct use of this compound as a primary template is not widely documented, its constituent ions can play a role in templating processes. For instance, in the formation of metal-organic frameworks (MOFs), organic ligands and metal ions self-assemble into porous structures. researchgate.netconsensus.app Although not a primary ligand for creating the framework itself, this compound could be used as a source of caesium ions to be encapsulated within or to modify the properties of MOFs. researchgate.net For example, caesium salts have been used to construct energetic metal-organic frameworks (EMOFs) with applications in pyrotechnics. rsc.org

The incorporation of caesium ions into various materials is a well-established strategy for modifying and enhancing their functional properties. ucl.ac.uk The large ionic radius of caesium (1.81 Å) allows it to be incorporated into crystal lattices, often to stabilize specific phases or introduce beneficial strain. nih.govresearchgate.net

In the realm of organometal halide perovskites, the introduction of caesium is a critical strategy for improving both chemical and photostability. acs.org The incorporation of caesium into methylammonium (B1206745) lead iodide (MAPbI₃) perovskites can damp thermally induced structural fluctuations, leading to a more stabilized and ordered structure. acs.org This "rigidizing" effect is crucial for enhancing the material's lifespan. acs.org Furthermore, caesium incorporation can influence the vibrational and elastic properties of perovskite single crystals. mdpi.com It can induce lattice distortions that affect hydrogen bonding between other cations and the inorganic framework, thereby altering the material's mechanical properties. mdpi.com Alloying with caesium can also inhibit the rotational dynamics of organic cations within the perovskite structure, which is linked to material stability and performance. rsc.org

Optoelectronic Device Applications

The influence of caesium salts, including the potential use of this compound, is most profoundly observed in the field of optoelectronics, particularly in the development of next-generation solar cells.

The move towards all-inorganic perovskites, such as CsPbI₃, is driven by the goal of overcoming the thermal and environmental instability associated with organic cations. researchgate.netnih.gov While the pure "black phase" of CsPbI₃, which is active for photovoltaics, is only stable at high temperatures, compositional engineering and the use of additives help to stabilize this phase at room temperature. nih.govmdpi.com Caesium lead halide perovskites are considered promising candidates for thermally stable and efficient solar cell materials. nih.gov this compound can serve as a precursor for introducing caesium into these perovskite formulations, for example, in lead acetate-based precursor routes for creating mixed formamidinium-caesium perovskites. rsc.org

Beyond the active layer, caesium compounds like caesium carbonate are used as interlayers or dopants in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and thin-film transistors, to improve charge injection and transport. wikipedia.orgsamaterials.com

The incorporation of caesium has a multifaceted positive impact on the fundamental processes governing solar cell performance. One of the primary benefits is the reduction of defect or "trap" states within the perovskite material. rsc.org The addition of caesium can lower the density of these traps and make the remaining traps shallower, which suppresses non-radiative recombination where charge carriers are lost as heat instead of contributing to the electric current. researchgate.net

This reduction in defects leads to several performance enhancements:

Improved Charge Transport: With fewer traps, charge carriers (electrons and holes) can travel more freely through the material. Studies on rubidium butyrate (B1204436), a close chemical analogue, have shown that its use as a post-passivation agent can significantly increase charge-carrier lifetimes and diffusion lengths. researchgate.netox.ac.uk This effect is attributed to the passivation of halide vacancies at the surface by the carboxylate group and the passivation of deep traps at grain boundaries by the alkali cation (in this case, rubidium, which would be analogous to caesium). researchgate.netox.ac.uk

Favorable Interfacial Energetics: Caesium can influence the material's electronic band structure. The valence band edge, which affects the open-circuit voltage (Voc) of the solar cell, is dependent on the proportion of caesium. rsc.org Proper alignment of energy levels at the interfaces between the perovskite and the charge transport layers is critical for efficient charge extraction and minimizing recombination losses. researchgate.netresearchgate.netperovskite-info.com

Enhanced Device Stability: The improved structural integrity and reduced defect density resulting from caesium incorporation directly translate to more stable devices. acs.org Triple-cation perovskites containing caesium have demonstrated stabilized power output for hundreds of hours under operational conditions. nih.gov Encapsulated PSCs made from caesium-containing perovskites have shown excellent thermal stability, with no efficiency loss after thousands of hours at elevated temperatures. rsc.org

Table 1: Impact of Caesium Incorporation on Perovskite Solar Cell (PSC) Performance

Performance Metric Effect of Caesium Incorporation Scientific Rationale Citation(s)
Power Conversion Efficiency (PCE) Significant increase Reduced recombination losses, improved charge extraction, and higher Voc and FF. nih.govacs.org
Open-Circuit Voltage (Voc) Increase Reduction of trap states and modification of the valence band edge. researchgate.netrsc.org
Fill Factor (FF) Increase Improved charge transport and reduced series resistance. rsc.org
Thermal Stability Enhanced Stabilization of the desired perovskite phase and suppression of degradation pathways. nih.govrsc.orgrsc.org
Operational Stability Enhanced Reduced ion migration and fewer detrimental phase impurities. nih.govrsc.org

| Reproducibility | Improved | Less sensitivity to processing conditions, leading to more consistent device fabrication. | nih.govrsc.org |

Table 2: Influence of Caesium on Perovskite Material Properties

Material Property Influence of Caesium Mechanism Citation(s)
Trap State Density Reduced Passivation of defects like halide vacancies. rsc.orgresearchgate.net
Charge Recombination Suppressed Fewer trap states reduce non-radiative recombination pathways. researchgate.netresearchgate.net
Carrier Lifetime Increased Longer persistence of photogenerated charge carriers due to fewer recombination sites. researchgate.net
Phase Stability Increased Stabilizes the photoactive 'black' perovskite phase against transformation to inactive phases. nih.govacs.org

| Structural Order | Increased | Damps structural fluctuations and "rigidizes" the crystal lattice. | acs.org |

Catalytic Applications in Advanced Material Synthesis

Caesium compounds, particularly caesium carbonate, are recognized for their utility as mild and effective bases in organic synthesis. samaterials.comresearchgate.netscribd.com They are frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitution reactions. samaterials.comresearchgate.net The efficacy of caesium salts is often attributed to the high solubility of caesium bases in organic solvents and the "naked" nature of the resulting anion, which enhances its reactivity. wikipedia.orgscribd.com

While direct catalytic applications of this compound are not extensively reported, its properties as a salt of a strong base (caesium hydroxide) and a weak acid (butanoic acid) suggest it can function as a basic catalyst. In this capacity, it could be used in reactions like transesterification, a key process in biodiesel production. researchgate.net For example, the transesterification of ethyl butyrate with methanol (B129727) has been studied using various solid base catalysts. researchgate.net Furthermore, caesium-exchanged heteropoly acids supported on clay have been shown to be effective catalysts for the esterification of propanoic acid. acs.org

In the context of advanced material synthesis, this compound could serve as a precursor for creating caesium-containing heterogeneous catalysts. For instance, zirconium-based metal-organic frameworks have been investigated as catalysts for the production of butyl butyrate. aub.edu.lb Incorporating caesium into such frameworks could modify their acidic or basic properties, potentially tuning their catalytic activity and selectivity for specific reactions, such as the synthesis of various butanoate esters. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Caesium 4-(4-methoxyphenyl)butanoate
Caesium carbonate
Caesium chloride
Caesium hydroxide (B78521)
Caesium iodide
Methylammonium lead iodide
Formamidinium lead iodide
Rubidium butyrate
Butyl butanoate
Ethyl butyrate
Butanoic acid

Facilitation of Polymerization Reactions or Complex Organic Transformations in Material Design

The unique characteristics of caesium salts, including this compound, make them valuable in facilitating polymerization and other complex organic reactions crucial for modern material design. Research has demonstrated that alkali metal carboxylates are effective and simple catalysts for the ring-opening polymerization (ROP) of various cyclic esters and episulfides. acs.orgacs.org This method provides an alternative to traditional metal-based organocatalysts for producing biodegradable and biocompatible aliphatic polyesters. acs.org

In these polymerization systems, the carboxylate component is understood to activate alcohol initiators through hydrogen bonding. acs.org This activation makes the alcohol's hydroxyl group sufficiently nucleophilic to attack the monomer (e.g., an epoxide), which is concurrently activated by the caesium cation. acs.org One study identified caesium pivalate, a caesium carboxylate similar in function to this compound, as the most effective catalyst among several alkali metal carboxylates for the ROP of various epoxides and episulfides, yielding well-defined polymers with controlled molecular weights. acs.org The ability to tune the catalyst's activity by selecting different carboxylate moieties and alkali metal cations allows for precise control over the polymerization process and expands the range of usable monomers. acs.orgacs.org

Beyond polymerization, this compound itself has been utilized as a key substrate in complex organic transformations. In one study, caesium 4-(4-methoxyphenyl)butanoate was the model substrate for developing a mild and precise method for the decarboxylative deuteration of aliphatic carboxylic acids through synergistic photoredox and hydrogen atom transfer (HAT) catalysis. rsc.org The use of a caesium salt was found to be beneficial for the formation of the carboxylate, which can then undergo single electron oxidation and decarboxylation to proceed with the reaction. rsc.org This highlights the role of the caesium carboxylate in enabling specific, high-value chemical modifications. This so-called "caesium effect," where caesium salts of carboxylic acids effectively promote reactions like the formation of C-O ether bonds and macrocycles, has been noted in various synthetic contexts. researchgate.net

Design and Characterization of Cesium-Promoted Heterogeneous Catalysts

The addition of caesium compounds as promoters is a key strategy in the design of high-performance heterogeneous catalysts for various industrial processes. mdpi.com Caesium is known to function as a potent electronic promoter, enhancing the activity, selectivity, and in some cases, the stability of metal catalysts supported on materials like alumina (B75360), silica, or carbon. scielo.brucl.ac.ukrsc.org The primary role of the caesium promoter is often to donate electron density to the active metal, which can facilitate crucial steps in a catalytic cycle, such as the dissociation of reactant molecules. ucl.ac.ukresearchgate.net

The design of these catalysts typically involves the impregnation or co-impregnation of a support material with a precursor of the active metal (e.g., silver, copper, ruthenium) and a caesium salt, such as caesium hydroxide or caesium nitrate. scielo.brucl.ac.ukresearchgate.net The presence of caesium can lead to significant morphological and structural changes in the catalyst. For instance, in silver-based catalysts used for ethylene (B1197577) epoxidation, caesium promotion has been shown to increase the dispersion of silver, leading to the formation of small silver particles over a thin silver film that covers the alumina support. scielo.br It is suggested that caesium can act as a binding agent between the silver and the support. scielo.br

Characterization of these complex materials is essential to understanding the role of the promoter. A suite of advanced analytical techniques is employed to probe the catalyst's physical and chemical properties. These methods include:

Microscopy and Spectroscopy: Techniques like Scanning Electron Microscopy (SEM), Ion Scattering Spectroscopy (ISS), Auger Electron Spectroscopy (AES), and X-ray Photoelectron Spectroscopy (XPS) are used to analyze the catalyst's morphology, surface composition, and the chemical state of the elements. scielo.brosti.gov

Diffraction and Profiling: X-ray Diffraction (XRD) helps to identify the crystalline phases of the metal and support, while Secondary Ion Mass Spectrometry (SIMS) depth profiling can reveal the location of the promoter, indicating whether it resides on the surface or at the interface between the metal and the support. scielo.brosti.gov

Adsorption Studies: Microcalorimetric characterization during the adsorption of probe molecules like carbon monoxide (CO) can reveal changes in the electronic properties of the active metal, such as the demonstration of a stronger CO adsorption on Cs-promoted ruthenium catalysts. rsc.org

The table below summarizes findings from research on various cesium-promoted heterogeneous catalyst systems.

Catalyst SystemApplicationRole of Caesium PromoterCharacterization Techniques UsedReference(s)
Ag/α-Al₂O₃ Ethylene EpoxidationIncreases Ag dispersion; acts as a binder between Ag and support; enhances selectivity.SEM, ISS, XPS, AES, SIMS, XRD, AFM scielo.brosti.gov
CuO/ZnO/Al₂O₃ Low-Temperature Water-Gas ShiftInhibits methanol by-product formation; creates new basic sites; affects catalyst stability.XRD, XRD-CT ucl.ac.uk
Ru/Graphite Fischer-Tropsch SynthesisElectronic promotion; leads to stronger CO adsorption; influences olefin-to-paraffin ratio.Microcalorimetry, XPS, TEM rsc.org
Ru/γ-Al₂O₃ Ammonia SynthesisStrong electronic promoter; generates new active sites at the Ru-promoter interface.N/A researchgate.net
Re/Al₂O₃ Ammonia SynthesisSignificantly increases catalytic activity.H₂ chemisorption, TPSR, XRD researchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing caesium butanoate in laboratory settings?

  • This compound is synthesized via neutralization of butanoic acid with caesium hydroxide or carbonate under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, Fourier-transform infrared (FTIR) spectroscopy to validate the carboxylate group, and elemental analysis to verify stoichiometry. Experimental protocols should follow rigorous documentation standards, including solvent purity, reaction temperature, and post-synthesis purification steps (e.g., recrystallization or vacuum drying) . For reproducibility, detailed procedures should be included in supplementary materials, with cross-referencing to analogous ester or carboxylate syntheses (e.g., methyl butanoate oxidation studies) .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Key properties include solubility in polar solvents (e.g., water, ethanol), thermal stability (decomposition temperature), and hygroscopicity. Solubility profiles influence reaction media selection, while thermal stability determines storage conditions and compatibility with high-temperature applications. Hygroscopicity requires inert-atmosphere handling to prevent hydrolysis. These properties should be empirically verified using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can analytical chromatography techniques resolve challenges in quantifying this compound purity during conjugation reactions?

  • High-performance liquid chromatography (HPLC) with UV-Vis detection or mass spectrometry (LC-MS) is employed to monitor purity during conjugation processes (e.g., with biomolecules like proteins). Method optimization involves selecting stationary phases compatible with ionic carboxylates, adjusting mobile phase pH to minimize column interactions, and validating retention times against standards. For example, studies on methoxypolyethylene glycol-succinimidyl butanoate (mPEG-SBA) conjugation highlight the use of size-exclusion chromatography to separate unreacted species .

Q. What role does this compound play in modulating butanoate metabolism pathways, and how can conflicting in vitro/in vivo data be reconciled?

  • Butanoate metabolism involves pathways like β-oxidation and interactions with gut microbiota. This compound’s ionic nature may influence bioavailability compared to free butanoic acid. The "butyrate paradox"—where in vitro studies show anti-cancer effects but in vivo results are inconsistent—stems from differences in concentration gradients, tissue-specific uptake, and microbiota interactions. Researchers should design experiments comparing ionic vs. protonated forms, using isotopic labeling (e.g., ¹³C-caesium butanoate) to track metabolic flux in cell cultures and animal models .

Q. What experimental setups are optimal for quantifying caesium dynamics in ion sources using laser absorption spectroscopy?

  • Laser absorption at 852.1 nm (D₂ line) is optimized for neutral caesium density measurements in negative hydrogen ion sources. Key parameters include path length calibration (15 cm for 10¹³–10¹⁷ m⁻³ sensitivity), temporal resolution (40 ms), and correction for line saturation effects. Automated data acquisition systems are critical for real-time monitoring during plasma discharge phases. Comparative studies with white light absorption validate accuracy, particularly in high-density regimes .

Q. How can researchers address discrepancies in this compound’s effects on cellular proliferation across different cancer models?

  • Contradictions arise from cell-type-specific responses (e.g., colorectal vs. leukemia cells) and experimental variables (e.g., exposure duration, co-administered compounds). Methodological solutions include:

  • Dose-response curves across multiple cell lines.
  • Transcriptomic profiling to identify differentially expressed genes (e.g., HDAC inhibition vs. apoptosis pathways).
  • Co-culture systems simulating microbiota interactions to mimic in vivo conditions .

Q. What statistical frameworks are recommended for analyzing global sensitivity in butanoate metabolic models?

  • Global sensitivity analysis (GSA) using Monte Carlo methods or Sobol indices quantifies the impact of parameters (e.g., enzyme kinetics, substrate concentrations) on pathway outputs. For butanoate metabolism, GSA reveals critical nodes like β-alanine aminotransferase activity, which dominates flux variability. Tools like COPASI or MATLAB’s SimBiology enable model parameterization and uncertainty analysis .

Methodological Considerations

  • Data Presentation : Use tables to compare thermal stability across alkali metal butanoates (e.g., Cs vs. K salts) and heatmaps for gene expression profiles in metabolic studies.
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation datasets in public repositories .
  • Conflict Resolution : Pre-register hypotheses and analytical pipelines to mitigate bias in interpreting contradictory results (e.g., pro- vs. anti-inflammatory effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.